2-[6-(3-methylbenzyl)-5,7-dioxo-6,7-dihydro[1,2]thiazolo[4,3-d]pyrimidin-4(5H)-yl]-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
The compound “2-{6-[(3-METHYLPHENYL)METHYL]-5,7-DIOXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,3-D]PYRIMIDIN-4-YL}-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE” is a complex organic molecule that features a thiazolopyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis techniques. The key steps may include:
Formation of the thiazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 3-methylphenylmethyl group: This step may involve Friedel-Crafts alkylation or other suitable methods.
Attachment of the thiophen-2-ylmethyl group: This can be done using nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of automated synthesis equipment and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The thiazolopyrimidine core and other functional groups can be oxidized under suitable conditions.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. It could be tested for antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, the compound may be explored as a potential drug candidate. Its interactions with biological targets such as enzymes or receptors can be studied.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Compounds with similar core structures but different substituents.
Phenylmethyl derivatives: Compounds with similar phenylmethyl groups attached to different cores.
Thiophene derivatives: Compounds with thiophene rings attached to various functional groups.
Uniqueness
The uniqueness of “2-{6-[(3-METHYLPHENYL)METHYL]-5,7-DIOXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,3-D]PYRIMIDIN-4-YL}-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE” lies in its specific combination of functional groups and core structure, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C20H18N4O3S2 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-[6-[(3-methylphenyl)methyl]-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C20H18N4O3S2/c1-13-4-2-5-14(8-13)10-24-19(26)18-16(12-29-22-18)23(20(24)27)11-17(25)21-9-15-6-3-7-28-15/h2-8,12H,9-11H2,1H3,(H,21,25) |
InChI Key |
DKKARBHLNGKTAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3=NSC=C3N(C2=O)CC(=O)NCC4=CC=CS4 |
Origin of Product |
United States |
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